molecular formula C15H15NO3 B5835361 1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene

1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene

Cat. No.: B5835361
M. Wt: 257.28 g/mol
InChI Key: IBHXMGBSIYJPHF-MDZDMXLPSA-N
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Description

1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitroethenyl group and a propan-2-yloxynaphthalene moiety, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene typically involves a multi-step process. One common synthetic route includes the nitration of naphthalene followed by the introduction of the nitroethenyl group through a condensation reaction. The final step involves the etherification of the resulting compound with isopropanol under acidic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene can be compared with other nitroethenyl derivatives and naphthalene-based compounds. Similar compounds include:

    1-[(E)-2-nitroethenyl]naphthalene: Lacks the propan-2-yloxy group, resulting in different chemical properties.

    2-nitronaphthalene: A simpler structure with different reactivity.

    1-nitronaphthalene: Another related compound with distinct chemical behavior

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-2-propan-2-yloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11(2)19-15-8-7-12-5-3-4-6-13(12)14(15)9-10-16(17)18/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHXMGBSIYJPHF-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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